molecular formula C22H27ClFN3 B6122841 1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

Cat. No. B6122841
M. Wt: 387.9 g/mol
InChI Key: PWLXIEVAKOISEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine, also known as CPP, is a chemical compound that is commonly used in scientific research. CPP is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor in the brain. This receptor is involved in many important physiological processes, including neurotransmitter release, ion channel regulation, and cell survival.

Mechanism of Action

1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine binds to the sigma-1 receptor in the brain, which leads to the activation of several signaling pathways. This activation can result in the release of neurotransmitters, such as dopamine and serotonin, and can also regulate the activity of ion channels and other proteins in the brain.
Biochemical and Physiological Effects:
1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of gene expression, and the protection of cells from oxidative stress. 1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine in scientific research is its selectivity for the sigma-1 receptor, which allows researchers to study the specific effects of sigma-1 receptor activation. However, one limitation of using 1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine is that it can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are many potential future directions for research involving 1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine and the sigma-1 receptor. One area of interest is the development of new sigma-1 receptor agonists that are more potent and selective than 1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine. Another area of interest is the investigation of the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the potential therapeutic applications of sigma-1 receptor agonists in pain management and addiction treatment are also areas of active research.

Synthesis Methods

1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperidine with 4-fluorobenzaldehyde in the presence of a reducing agent. This reaction produces the intermediate compound 1-[1-(3-chlorobenzyl)-3-(4-fluorophenyl)propyl]piperidine, which can then be converted to 1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine using a cyclization reaction.

Scientific Research Applications

1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been used in a wide range of scientific studies, including investigations into the role of the sigma-1 receptor in neuroprotection, pain modulation, and addiction. 1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has also been used to study the effects of sigma-1 receptor agonists on cellular signaling pathways and gene expression.

properties

IUPAC Name

1-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-4-(4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN3/c23-19-4-1-3-18(15-19)16-25-10-2-5-22(17-25)27-13-11-26(12-14-27)21-8-6-20(24)7-9-21/h1,3-4,6-9,15,22H,2,5,10-14,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLXIEVAKOISEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.